molecular formula C25H46N.Cl<br>C25H46ClN B1668414 Cetalkonium chloride CAS No. 122-18-9

Cetalkonium chloride

Cat. No.: B1668414
CAS No.: 122-18-9
M. Wt: 396.1 g/mol
InChI Key: SXPWTBGAZSPLHA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cetalkonium chloride (CKC), chemically known as benzylhexadecyldimethylammonium chloride (CAS: 122-18-9), is a quaternary ammonium compound (QAC) classified as a cationic surfactant . It is widely utilized as an antiseptic and preservative in topical formulations for treating minor infections of the mouth, throat, and eyes . Its molecular structure comprises a 16-carbon alkyl chain (C16), which confers high lipophilicity (logP = 9.5) and low water solubility (0.022 g/L), distinguishing it from shorter-chain benzalkonium chloride (BAK) derivatives .

CKC’s mechanism of action involves disrupting microbial cell membranes through electrostatic interactions and surfactant activity, leading to cell lysis . It is also formulated in cationic oil-in-water (o/w) nanoemulsions to enhance ocular tolerability, as its lipophilic nature allows sequestration in the oil phase, reducing direct contact with ocular tissues .

Preparation Methods

Chemical Synthesis of Cetalkonium Chloride

Reaction Mechanism and Raw Materials

This compound is synthesized via the nucleophilic substitution reaction between a tertiary amine (typically cetyldimethylamine) and benzyl chloride. The general reaction is:

$$
\text{R}(\text{CH}3)2\text{N} + \text{C}6\text{H}5\text{CH}2\text{Cl} \rightarrow \text{R}(\text{CH}3)2\text{N}^+\text{CH}2\text{C}6\text{H}5\text{Cl}^-
$$

where $$ \text{R} $$ represents a cetyl group ($$ \text{C}{16}\text{H}{33} $$). Critical raw materials include:

  • Industrial tertiary amine mixtures : Rectified blends containing dodecyl (C12) and tetradecyl (C14) dimethylamines, purified to remove toxic >C16 alkyl chains.
  • Benzyl chloride : Distilled at 177–178°C to eliminate impurities.

Optimized Industrial Synthesis

The patented method (CN1267405C) outlines a two-step process:

Step 1: Purification of Tertiary Amines

  • Rectification : Technical-grade tertiary amines are distilled under reduced pressure to isolate C12–C14 chains, eliminating >C16 homologs that increase toxicity.
  • Mass ratio control : The purified amine mixture and benzyl chloride are combined at a mass ratio of 1.57–1.81:1. Deviations outside this range increase unreacted benzyl chloride (>1.81) or tertiary amine residues (>1.57), reducing purity.

Step 2: Quaternization Reaction

  • Conditions : The reaction proceeds at 74–80°C with vigorous stirring for 3–4 hours. Elevated temperatures accelerate kinetics but require precise control to prevent decomposition.
  • Solvent-free synthesis : Avoiding solvents like propylene glycol reduces post-reaction purification steps. Post-synthesis, water or organic solvents are added to produce gel or solution formulations.

Table 1: Synthesis Conditions and Outcomes from Patent Embodiments

Embodiment Amine: Benzyl Chloride Ratio Temperature (°C) Purity (%) Key Byproducts
1 1.57:1 80 95.2 1.8% alkyl chloride
2 1.81:1 74 96.7 1.1% tertiary amine
5 1.81:1 (+H₂O) 80 50 (solution) 0.2% benzyl chloride

Data sourced from CN1267405C.

Comparative Analysis of Traditional vs. Modern Methods

Limitations of Historical Approaches

Early methods suffered from:

  • Low yields (92%) : Due to incomplete quaternization and side reactions between heterogeneous amine mixtures.
  • High toxicity : >C16 alkyl amines (e.g., hexadecyl) in raw materials increased product cytotoxicity.
  • Complex purification : Isolating pure C16 amines required multiple distillation steps, raising energy costs.

Advantages of Contemporary Techniques

  • Reduced toxicity : Rectification limits amine feedstocks to C12–C14, yielding this compound with LD₅₀ > 1,000 mg/kg (oral, rats).
  • Higher purity : Gel formulations achieve >95% active content versus 50–80% in solvent-based historical methods.
  • Scalability : Solvent-free reactions reduce waste and enable continuous production.

Table 2: Performance Comparison of Synthesis Methods

Parameter Traditional Method (Pre-2003) Patented Method (CN1267405C)
Yield 92% 96.7%
Reaction Time 6–8 hours 3–4 hours
Energy Consumption High (multi-step distillation) Low (single rectification)
Byproduct Toxicity High (C16+ amines) Negligible (C12–C14 only)

Recent Advances in Formulation and Applications

Nanoemulsion Stabilization

This compound’s lipophilicity ($$ \log P = 9.5 $$) enables its use in cationic oil-in-water nanoemulsions. Electrostatic interactions between the quaternary ammonium group and anionic ocular surfaces enhance precorneal residence time, making it valuable in ophthalmic formulations.

Chemical Reactions Analysis

Cetalkonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzyl group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Complex Formation: this compound can form complexes with other compounds, particularly those with anionic groups.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-infective Agent

Cetalkonium chloride is primarily utilized as an active ingredient in topical pharmaceutical products designed to relieve pain from mouth ulcers and denture sores. Products such as Bonjela and Pansoral contain this compound at concentrations typically around 0.01% (w/w). Despite its use, it is not classified as a potent bactericidal agent due to its low water solubility, which limits its efficacy against certain pathogens like Pseudomonas aeruginosa .

Table 1: Efficacy of this compound in Various Products

ProductActive IngredientsConcentrationIndications
BonjelaThis compound0.01%Mouth ulcers, denture sores
PansoralThis compound0.01%Mouth ulcers
CationormThis compound0.1%Dry eye treatment

1.2 Cationic Surface-Active Agent

Due to its amphiphilic nature, this compound serves as an effective emulsifier in pharmaceutical formulations, particularly in ophthalmic nanoemulsions. It enhances the stability of oil-in-water emulsions by providing a positive charge at the surface of oil nanodroplets, which aids in their adhesion to negatively charged biological surfaces . This property is crucial for formulations like Cationorm and Retaine MGD, which are used for dry eye syndrome treatment.

This compound's biological activity is significant in enhancing the bioavailability of active ingredients in ocular applications. Its cationic nature promotes adhesion to the ocular surface, increasing the penetration of drugs into ocular tissues and improving healing outcomes for corneal lesions .

Case Study: Efficacy in Ocular Treatments

A study comparing liposomal formulations containing cyclosporin A (CsA) with traditional emulsions found that those utilizing this compound showed superior tear film stability and lower irritation levels in rabbit models, suggesting enhanced therapeutic potential for dry eye treatments .

Safety Profile

The safety profile of this compound has been evaluated extensively. Although it belongs to the same class as benzalkonium chloride, studies indicate that when incorporated into oil-in-water emulsions, this compound is sequestered from the aqueous phase, minimizing potential cytotoxic effects on ocular tissues .

Table 2: Safety Observations from Clinical Studies

Study ReferenceConcentration UsedObservations
Karn et al. 0.1%Lower irritation compared to Restasis
Regulatory Review Up to 0.1%Safe for ophthalmic use

Regulatory Status

This compound is recognized by regulatory bodies such as the FDA and MHRA, with established safe concentrations for topical and oral use not exceeding 0.1%. Its presence in over-the-counter products underscores its acceptance within therapeutic contexts .

Mechanism of Action

The mechanism of action of cetalkonium chloride is based on its ability to create a positive charge, which provides bioadhesive properties to negatively charged surfaces. This allows the compound to disrupt cell membranes, inactivate enzymes, and denature proteins. These actions contribute to its antimicrobial and antiseptic properties .

Comparison with Similar Compounds

Cetalkonium chloride belongs to the benzalkonium chloride (BAK) family, a mixture of alkyl benzyldimethylammonium chloride derivatives with varying chain lengths. Below is a detailed comparison with key analogs:

Physicochemical Properties

Property This compound (C16) Myristalkonium Chloride (C14) Benzododecinium Chloride (C12)
Chain Length 16 carbons 14 carbons 12 carbons
logP 9.5 7.8 6.2
Water Solubility 0.022 g/L 0.29 g/L 1.53 g/L
Critical Micelle Conc. Not reported 0.4 mM 0.9 mM

Key Observations :

  • CKC’s long C16 chain maximizes lipophilicity, reducing aqueous solubility but enhancing compatibility with lipid-based formulations like nanoemulsions .
  • Shorter-chain derivatives (C12, C14) exhibit higher water solubility and greater detergent-like effects, increasing epithelial toxicity in ocular applications .

Toxicity and Ocular Tolerability

A comparative in vivo study in rabbits evaluated acute toxicity after 15 applications of 0.002% CKC and 0.02% BAK in solution vs. emulsion forms :

Formulation Corneal Epithelium Damage Inflammatory Cell Infiltration Apoptotic Cells (TUNEL+)
CKC Solution Moderate Moderate Moderate
CKC Emulsion Minimal Low Low
BAK Solution Severe High High
BAK Emulsion Moderate Moderate Moderate

Key Findings :

  • CKC solutions induced less toxicity than BAK solutions, attributed to reduced detergent effects from its lower critical micelle concentration .
  • Nanoemulsions significantly mitigated toxicity for both CKC and BAK by sequestering lipophilic QACs in the oil phase, minimizing aqueous-phase availability .

Antimicrobial and Biofilm Activity

Compound Biofilm Eradication (S. aureus) IC50 (LF Proteolytic Inhibition)
This compound No activity on preformed biofilms 160 nM
Carbopendecin Bromide Biofilm MIC = 4 µg/mL Not reported
BAK Mixture Not reported 320 nM (average)

Key Insights :

  • CKC lacks biofilm-disrupting activity but shows potent inhibition of anthrax lethal factor (LF) proteolytic activity, outperforming BAK derivatives .
  • Its efficacy against LF is attributed to its long alkyl chain, which may interfere with enzyme-substrate interactions .

Biological Activity

Cetalkonium chloride (CKC), a quaternary ammonium compound, is widely recognized for its antimicrobial properties. Its biological activity is primarily attributed to its effectiveness against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria as well as fungi. This article delves into the mechanisms of action, pharmacodynamics, and clinical applications of CKC, supported by relevant research findings and case studies.

The antimicrobial activity of CKC is primarily due to its ability to disrupt cell membranes. The positively charged molecules interact with negatively charged surfaces of microbial cells, leading to:

  • Membrane Disruption : CKC integrates into the lipid bilayer, causing structural disorganization and permeability changes.
  • Protein Denaturation : It inactivates essential enzymes and denatures proteins within microbial cells, leading to cell death.
  • Bioadhesive Properties : The positive charge enhances adhesion to surfaces, which is beneficial for topical applications .

Pharmacodynamics

CKC exhibits a broad spectrum of antimicrobial activity. Research indicates that it is particularly effective against:

  • Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus spp.
  • Gram-negative bacteria : Including Pseudomonas aeruginosa, although some strains show resistance.
  • Fungi : CKC has demonstrated antifungal properties against various fungal pathogens .

Clinical Applications

CKC is utilized in various formulations for its therapeutic effects:

  • Topical Antiseptic : Commonly found in mouthwashes and topical gels for oral ulcers and gingivitis.
  • Wound Care : Effective in treating minor cuts and abrasions due to its antimicrobial properties.
  • Ophthalmic Solutions : Used in formulations for eye care products .

Efficacy Against Bacterial Strains

A study evaluated the antibacterial effects of CKC combined with choline salicylate against multiple bacterial strains. The results indicated:

Bacterial StrainSensitivity to CKC (Diameter of Inhibition Zone)
Pseudomonas aeruginosaInsensitive (no inhibition)
Staphylococcus spp.Sensitive (15-25 mm inhibition)
Streptococcus spp.Highly sensitive (>25 mm inhibition)

This study highlighted the varying sensitivity levels among different bacterial strains, emphasizing the need for careful selection in clinical applications .

Case Study: Oral Applications

In a clinical case involving patients with herpes labialis and oral ulcers, CKC was applied topically. Patients reported significant relief from symptoms within 48 hours, demonstrating its effectiveness as an analgesic and anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What methodologies are used to evaluate Cetalkonium chloride's antimicrobial efficacy?

  • Methodological Answer: Researchers typically employ in vitro assays such as minimum inhibitory concentration (MIC) tests and time-kill kinetics to quantify CKC's antimicrobial activity against Gram-positive/negative bacteria and fungi . For mechanistic insights, techniques like scanning electron microscopy (SEM) or transmission electron microscopy (TEM) are used to visualize microbial membrane disruption caused by CKC's interaction with lipid bilayers . Additionally, fluorescence-based assays (e.g., propidium iodide staining) can confirm membrane integrity loss .

Q. How does this compound interact with microbial cell membranes?

  • Methodological Answer: CKC, a quaternary ammonium compound, disrupts microbial membranes via electrostatic interactions between its positively charged head and negatively charged phospholipids in microbial membranes. Researchers use zeta potential measurements to study charge interactions and Langmuir monolayer experiments to model membrane penetration dynamics . Molecular dynamics simulations further elucidate structural changes in lipid bilayers upon CKC binding .

Q. What are the key physicochemical properties of this compound relevant to formulation design?

  • Methodological Answer: Key properties include its high lipophilicity (due to a C16 alkyl chain), melting point (55–65°C), and cationic charge density (critical for colloidal stability in nanoemulsions) . Researchers prioritize these properties when designing drug delivery systems, such as cationic oil-in-water nanoemulsions, where CKC's charge enhances corneal adhesion via electrostatic interactions . Differential scanning calorimetry (DSC) and dynamic light scattering (DLS) are used to characterize thermal behavior and particle size distribution in formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer: Discrepancies often arise due to differences in exposure duration, concentration, and model systems. For example, in vitro studies using human corneal epithelial cells may report cytotoxicity at ≥0.005% CKC, while in vivo rabbit models show tolerance at similar concentrations due to tear-film dilution and clearance mechanisms . To address this, researchers should:

  • Conduct comparative studies using ex vivo corneal tissue models to bridge in vitro-in vivo gaps.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to simulate ocular surface retention and toxicity thresholds .
  • Validate findings with confocal microscopy to track cellular uptake and localization .

Q. What experimental strategies optimize this compound concentration in cationic nanoemulsions for ocular drug delivery?

  • Methodological Answer: Optimization involves balancing antimicrobial efficacy with ocular tolerability. Key strategies include:

  • Zeta Potential Tuning: Adjust CKC concentration to achieve a zeta potential of +20 to +30 mV, ensuring colloidal stability and corneal adhesion without inducing irritation .
  • In Vitro-In Vivo Correlation (IVIVC): Use Franz diffusion cells to correlate in vitro drug release profiles with in vivo pharmacokinetic data (e.g., AUC, Cmax) in rabbit models .
  • Toxicogenomics: Perform RNA sequencing on treated corneal cells to identify biomarkers of irritation at varying CKC concentrations .

Q. How does the alkyl chain length of this compound influence its antimicrobial activity and safety profile?

  • Methodological Answer: CKC's C16 alkyl chain enhances lipophilicity, improving membrane penetration compared to shorter-chain analogs like benzalkonium chloride (BAK, C12–C14). Researchers use structure-activity relationship (SAR) studies to compare:

  • Antimicrobial Potency: Longer chains (C16) increase MIC values against S. aureus and C. albicans due to deeper membrane integration .
  • Toxicity: CKC's longer chain reduces aqueous solubility, lowering acute toxicity (LD50 in rats: 350 mg/kg) compared to BAK (LD50: 150 mg/kg) .
  • Analytical Methods: High-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) quantifies chain-length heterogeneity in synthesized batches .

Q. Data Contradiction and Validation

Q. How should researchers address conflicting reports on this compound's anti-inflammatory effects?

  • Methodological Answer: While some studies highlight CKC's anti-inflammatory activity in aphthous ulcer models , others note pro-inflammatory cytokine induction in corneal cells . To reconcile this:

  • Use species-specific models (e.g., human vs. rodent macrophages) to assess cytokine profiles (IL-6, TNF-α) via ELISA .
  • Employ deuterated CKC (CKC-d7) to track biodistribution and differentiate direct anti-inflammatory effects from preservative-related artifacts .

Properties

IUPAC Name

benzyl-hexadecyl-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPWTBGAZSPLHA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10328-34-4 (Parent)
Record name Cetalkonium chloride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3041665
Record name Benzylhexadecyldimethylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Benzenemethanaminium, N-hexadecyl-N,N-dimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cetalkonium chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20307
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

122-18-9
Record name Benzylhexadecyldimethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetalkonium chloride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetalkonium chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanaminium, N-hexadecyl-N,N-dimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzylhexadecyldimethylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cetalkonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.116
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETALKONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85474O1N9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetalkonium chloride
Reactant of Route 2
Reactant of Route 2
Cetalkonium chloride
Reactant of Route 3
Reactant of Route 3
Cetalkonium chloride
Reactant of Route 4
Reactant of Route 4
Cetalkonium chloride
Reactant of Route 5
Reactant of Route 5
Cetalkonium chloride
Reactant of Route 6
Cetalkonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.